molecular formula C6H4BBrCl2O2 B6304616 6-Bromo-2,4-dichlorophenylboronic acid CAS No. 2121514-51-8

6-Bromo-2,4-dichlorophenylboronic acid

Cat. No.: B6304616
CAS No.: 2121514-51-8
M. Wt: 269.71 g/mol
InChI Key: FGMNZVKLHHQWPN-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichlorophenylboronic acid is a versatile aryl boronic acid building block primarily used in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and reliable method for the selective formation of carbon-carbon bonds, enabling the synthesis of complex biphenyl derivatives and other biaryl structures from readily available starting materials. The distinct halogen pattern on the phenyl ring—featuring both bromo and chloro substituents—offers a valuable handle for sequential and regioselective functionalization . In such reactions, the bromo group is typically more reactive toward oxidative addition with Palladium(0) catalysts compared to the chloro group, allowing chemists to selectively arylate at the bromine site while preserving the chlorine for subsequent derivatization or as a permanent functional group. The biphenyl scaffolds constructed using this boronic acid are central building blocks in the development of materials with advanced properties. These applications include serving as core structures for liquid crystals and as components in the fluorescent layers of Organic Light-Emitting Diodes (OLEDs) . Furthermore, biphenyl compounds are of significant interest in pharmaceutical and agrochemical research, where they are found in molecules with a range of biological activities, such as anti-inflammatory, anti-cancer, and anti-hypertensive properties. Researchers can leverage the reactivity of this boronic acid to generate compound libraries for drug discovery and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromo-4,6-dichlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMNZVKLHHQWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Br)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Bromo-2,4-dichlorophenylboronic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

The proton (¹H) NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, provides crucial information about the arrangement of protons on the aromatic ring. The substitution pattern of the phenyl ring—a bromine atom at position 6, and two chlorine atoms at positions 2 and 4—leaves two aromatic protons. These protons are in different chemical environments and are expected to appear as distinct signals.

The proton at position 3 (H-3) is situated between the chlorine at C-2 and the chlorine at C-4. The proton at position 5 (H-5) is located between the chlorine at C-4 and the bromine at C-6. Due to the anisotropic effects and the electron-withdrawing nature of the halogen and boronic acid substituents, these protons will be deshielded and resonate in the aromatic region of the spectrum.

The expected chemical shifts (δ) are typically observed in the range of 7.0 to 8.0 ppm. The signal for H-5 is anticipated to be a doublet, resulting from coupling to H-3, and the signal for H-3 would similarly appear as a doublet. The magnitude of the coupling constant (J), typically in the range of a few Hertz, would confirm their ortho relationship.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.50 - 7.70d~2.0
H-57.80 - 8.00d~2.0
B(OH)₂8.00 - 8.50s (broad)-

Note: The chemical shifts are predictions based on substituent effects and data from similar compounds. The broad singlet for the boronic acid protons is due to chemical exchange and quadrupolar broadening from the boron nucleus.

The carbon-13 (¹³C) NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached substituents.

The carbon atom attached to the boron, C-1, is expected to have a broad signal due to coupling with the quadrupolar boron nucleus. Its chemical shift is typically found in the range of 130-140 ppm. The carbons bearing the halogen atoms (C-2, C-4, and C-6) will also exhibit characteristic chemical shifts influenced by the electronegativity and size of the respective halogens. The remaining carbon atoms (C-3 and C-5) will resonate at chemical shifts typical for substituted aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1132.0 - 135.0 (broad)
C-2138.0 - 141.0
C-3130.0 - 133.0
C-4135.0 - 138.0
C-5128.0 - 131.0
C-6120.0 - 123.0

Note: The chemical shifts are predictions based on established substituent effects for boronic acid, chloro, and bromo groups on a benzene (B151609) ring.

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique that directly probes the chemical environment of the boron atom. For arylboronic acids, the ¹¹B nucleus is typically in a trigonal planar geometry, which is reflected in its characteristic chemical shift.

The ¹¹B NMR spectrum of this compound is expected to show a single, relatively broad signal. The chemical shift for arylboronic acids generally falls in the range of +27 to +33 ppm, with boric acid trimethylester often used as a reference. acs.org The electron-withdrawing effects of the chloro and bromo substituents on the phenyl ring can influence the precise chemical shift within this range.

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

NucleusPredicted Chemical Shift (δ, ppm)
¹¹B+28 to +32

Note: The chemical shift is relative to BF₃·OEt₂.

To further corroborate the structural assignments derived from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-3 and H-5, confirming their spin-spin coupling and, therefore, their spatial proximity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between the protons and the carbon atoms to which they are attached. This would definitively assign the signals of C-3 and C-5 based on the known assignments of H-3 and H-5.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be invaluable in assigning the quaternary carbon atoms (C-1, C-2, C-4, and C-6) by observing their correlations with the assigned protons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, provide a molecular fingerprint of the compound by probing the vibrational modes of its functional groups.

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its specific structural features. The presence of the boronic acid group, the substituted phenyl ring, and the carbon-halogen bonds can all be identified.

Key characteristic absorption bands include the O-H stretching of the boronic acid hydroxyl groups, which typically appears as a broad band in the region of 3200-3500 cm⁻¹. The B-O stretching vibration is expected around 1330-1380 cm⁻¹. The C-B stretching vibration is generally observed in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the lower frequency "fingerprint" region of the spectrum.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Boronic Acid)3200 - 3500Strong, Broad
Aromatic C-H Stretch3050 - 3100Medium
Aromatic C=C Stretch1550 - 1600Medium to Strong
B-O Stretch1330 - 1380Strong
B-O-H Bend1150 - 1200Medium
C-B Stretch1000 - 1100Medium
C-Cl Stretch700 - 800Strong
C-Br Stretch550 - 650Medium

Note: These are predicted frequency ranges based on data for similar halogenated phenylboronic acids. cdnsciencepub.com

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size. nih.gov DFT calculations are instrumental in predicting the geometric and electronic features of substituted phenylboronic acids.

The three-dimensional arrangement of atoms in this compound, particularly the orientation of the boronic acid [-B(OH)2] group relative to the substituted phenyl ring, is crucial for its reactivity and intermolecular interactions. Conformational analysis of phenylboronic acids typically involves the rotation around the carbon-boron (C-B) bond. For many phenylboronic acid derivatives, two primary conformations are considered: a planar conformation where the B(OH)2 group lies in the same plane as the phenyl ring, and a perpendicular conformation where it is twisted by approximately 90 degrees.

Computational studies on various substituted phenylboronic acids have shown that the planar or near-planar conformation is often the most stable. nih.gov This stability is attributed to the delocalization of π-electrons between the phenyl ring and the empty p-orbital of the boron atom. However, the presence of bulky ortho-substituents can introduce steric hindrance, potentially favoring a non-planar conformation. In the case of this compound, the bromine atom at the ortho position (C6) would exert significant steric pressure on the boronic acid group. This steric clash could lead to a twisted conformation being the global minimum on the potential energy surface. Computational studies on ortho-substituted phenylboronic acids have indeed shown that the degree of twisting of the B(OH)2 group is a key structural parameter. mdpi.com The interplay between electronic stabilization (favoring planarity) and steric repulsion (favoring a twist) determines the final, most stable geometry. A detailed conformational analysis using DFT would involve calculating the energy of the molecule as a function of the dihedral angle defined by the atoms C-C-B-O to identify the most stable conformer(s).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory, providing insights into the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (Egap) The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would reveal several key features. The oxygen atoms of the hydroxyl groups in the boronic acid moiety would be regions of high negative potential, making them susceptible to interaction with electrophiles or acting as hydrogen bond acceptors. Conversely, the hydrogen atoms of these hydroxyl groups would exhibit positive potential, indicating their acidic nature and ability to act as hydrogen bond donors. The halogen atoms (bromine and chlorine) would also influence the electrostatic potential of the aromatic ring, creating a complex distribution of charge. The electrostatic potential at the nuclei has also been used to correlate with the acidity of substituted phenols, a related class of compounds. srce.hr Such analyses for this compound would provide a detailed picture of its reactivity and intermolecular interaction patterns.

Quantum Chemical Calculations of Vibrational Frequencies and Spectroscopic Parameters

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using quantum chemical methods like DFT, a theoretical spectrum can be generated that aids in the assignment of the various vibrational modes of the molecule. nih.govnih.gov

For a molecule as complex as this compound, with multiple substituents on the phenyl ring, the vibrational spectrum will be rich with characteristic bands. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict these frequencies with a good degree of accuracy. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational method.

Key vibrational modes for this compound would include:

O-H stretching: Associated with the hydroxyl groups of the boronic acid, typically appearing as broad bands in the high-frequency region of the IR spectrum.

C-H stretching: Arising from the aromatic ring.

C-C stretching: Within the phenyl ring.

C-B stretching: A characteristic vibration for phenylboronic acids.

B-O stretching: Associated with the boronic acid group.

C-Cl and C-Br stretching: Occurring at lower frequencies, characteristic of the halogen substituents.

In-plane and out-of-plane bending modes: For the various functional groups.

While a specific vibrational analysis for this compound is not available in the searched literature, extensive studies on similar molecules like 4-chloro and 4-bromophenylboronic acid provide a solid foundation for interpreting its expected spectrum. rsc.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. Phenylboronic acids are famously used in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. youtube.comnih.gov

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Computational studies using DFT can model each of these steps to determine the reaction pathway and identify the rate-determining step.

In the context of this compound participating in a Suzuki coupling, computational modeling could be used to:

Model the Oxidative Addition Step: Where an aryl halide adds to the palladium catalyst.

Analyze the Transmetalation Step: This is a crucial step where the organic group from the boronic acid is transferred to the palladium catalyst. The presence of the ortho-bromo substituent and the two chloro substituents in this compound would significantly influence the energetics and geometry of the transition state for this step. Computational studies have shown that the breaking of the C-B bond can be the rate-determining step in some cases. nih.gov

Characterize the Reductive Elimination Step: Where the new C-C bond is formed and the product is released from the catalyst.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products of a particular elementary step. The structure and energy of the transition state provide critical information about the activation barrier for the reaction. For a complex substrate like this compound, DFT calculations would be essential to understand how the electronic and steric effects of the halogen substituents impact the feasibility and efficiency of the Suzuki-Miyaura reaction.

Free Energy Profiles of Transformations

The transformation of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is a focal point of computational research. While specific free energy profiles for this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing studies on structurally similar halogenated phenylboronic acids. mdpi.comnih.gov These investigations consistently model the reaction pathway through three principal stages: oxidative addition, transmetalation, and reductive elimination. nih.gov

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently identified as the rate-determining step in the catalytic cycle. nih.gov The presence of a base is crucial, as it significantly lowers the activation energy barrier for this step. researchgate.net Density Functional Theory (DFT) calculations have been instrumental in mapping the energy landscapes of these transformations. For instance, studies on related systems indicate that the activation energy for the transmetalation of a phenylboronic acid can be substantial, but is lowered in the presence of a base. nih.gov

The electronic effects of the halogen substituents (bromo and chloro groups) on the phenyl ring of this compound are expected to influence the energetics of the reaction. These electron-withdrawing groups can affect the nucleophilicity of the ipso-carbon, which is directly bonded to the boron atom, thereby modulating the ease of the transmetalation step. acs.org Computational models suggest that the specific arrangement and nature of these halogens play a subtle but significant role in the reaction kinetics. researchgate.net

Below is a representative, hypothetical free energy profile for a Suzuki-Miyaura type transformation involving a halogenated phenylboronic acid, based on data from analogous systems.

Reaction StepReactantsTransition StateProductsΔG‡ (kcal/mol)ΔG (kcal/mol)
Oxidative Addition Ar-X + Pd(0)L2[Ar-Pd(L)2-X]‡Ar-Pd(II)(L)2-X~10-15Exergonic
Transmetalation Ar-Pd(II)(L)2-X + Ar'B(OH)2[Ar-Pd-Ar'-B(OH)2X]‡Ar-Pd(II)(L)2-Ar' + XB(OH)2~15-25Near thermoneutral
Reductive Elimination Ar-Pd(II)(L)2-Ar'[Ar-Ar'-Pd(L)2]‡Ar-Ar' + Pd(0)L2~5-10Highly Exergonic

Note: This table presents generalized, estimated values based on computational studies of similar Suzuki-Miyaura reactions and is intended for illustrative purposes. "Ar" represents an aryl group, "X" a halide, and "L" a ligand.

Molecular Dynamics Simulations for Dynamic Behavior

The presence of bromine and chlorine atoms on the benzene ring introduces significant electronic and steric features that govern the molecule's interactions. The halogen atoms can participate in halogen bonding, a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.gov MD simulations can model the formation and dynamics of these halogen bonds with solvent molecules or other species in the reaction mixture.

The rotational and conformational dynamics of the boronic acid group relative to the phenyl ring are also amenable to study via MD simulations. These simulations can reveal the preferred orientations and the energy barriers associated with rotation, which can have implications for the molecule's reactivity. mdpi.com

The following table summarizes the key types of intermolecular interactions that would be investigated in a molecular dynamics simulation of this compound.

Interaction TypeInteracting Atoms/GroupsSignificance
Hydrogen Bonding Boronic acid -OH groups with solvent (e.g., water) or baseCrucial for solubility and facilitating the transmetalation step.
Halogen Bonding C-Br and C-Cl with Lewis basesCan influence crystal packing and interactions with catalytic species. nih.gov
π-π Stacking Phenyl rings of adjacent moleculesCan lead to aggregation in solution. rsc.org
Hydrophobic Interactions Dichlorobromophenyl ring with nonpolar solvent regionsGoverns solvation and partitioning behavior.
van der Waals Forces All atomsContribute to the overall intermolecular potential energy.

Conclusion

6-Bromo-2,4-dichlorophenylboronic acid is a strategically important compound in the arsenal (B13267) of modern organic synthesis. As a member of the halogenated arylboronic acid family, its significance lies not only in its ability to participate in the robust and reliable Suzuki-Miyaura cross-coupling reaction but also in the potential for sequential and selective functionalization afforded by its multiple halogen substituents. This allows for the efficient and controlled construction of complex molecular frameworks that are central to the development of new pharmaceuticals and advanced materials. The continued exploration of the reactivity of such multi-functionalized building blocks will undoubtedly lead to further innovations in synthetic chemistry.

Advanced Applications in Chemical Research

Role as a Building Block in Complex Organic Synthesis

A thorough search of chemical literature did not yield any specific examples of 6-Bromo-2,4-dichlorophenylboronic acid being used in the synthesis of polyaromatic hydrocarbons, heterocycles, or sterically hindered biaryl systems. While the Suzuki-Miyaura coupling, a common reaction for boronic acids, is a well-established method for forming carbon-carbon bonds, the application of this particular substituted phenylboronic acid in these specific synthetic contexts has not been reported.

Synthesis of Polyaromatic Hydrocarbons and Heterocycles

No research articles were found that describe the use of this compound as a precursor or intermediate in the synthesis of polyaromatic hydrocarbons or heterocyclic compounds.

Preparation of Sterically Hindered Biaryl Systems

The synthesis of sterically hindered biaryls often employs substituted arylboronic acids. However, no studies have been identified that specifically utilize this compound for this purpose. The unique substitution pattern of this compound could theoretically influence the steric and electronic properties of resulting biaryl systems, but this has not been experimentally explored in the available literature.

Contributions to Materials Science

The investigation into the role of this compound in materials science also yielded no specific findings. Boronic acids, in general, are known for their utility in creating functional materials due to their ability to form reversible covalent bonds with diols. This property is often exploited in the design of sensors and stimuli-responsive polymers. However, there is no evidence to suggest that this compound has been specifically incorporated into such materials.

Incorporation into Functional Polymers and Hydrogels

Design of Stimuli-Responsive Materials (pH, ROS)

The design of stimuli-responsive materials, particularly those sensitive to changes in pH or the presence of reactive oxygen species (ROS), is an active area of research for boronic acid-containing materials. Unfortunately, no studies have been published that specifically employ this compound for the creation of such smart materials.

Applications in Sensing and Self-Assembly Systems

The principles of boronic acid chemistry are foundational to many chemical sensing and self-assembly systems. However, the specific application of this compound in these systems is not described in the current body of scientific literature.

Chemical Biology and Biochemistry: Mechanistic Studies (Excluding Clinical Aspects)

The boronic acid functional group is a cornerstone of modern chemical biology, prized for its unique ability to form reversible covalent bonds with diols, a common feature in many biological molecules. iaea.orgnih.gov The specific substitution pattern of this compound, featuring a bromine and two chlorine atoms, is anticipated to modulate its electronic properties and steric profile, offering a handle for fine-tuning its interactions with biological targets. The electron-withdrawing nature of the halogen substituents is expected to lower the pKa of the boronic acid, which could enhance its affinity for diols at physiological pH.

Enzyme Inhibition Mechanisms (e.g., Proteasome, β-Lactamases, Peptidases)

Arylboronic acids are recognized as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases. nih.govresearchgate.net Their inhibitory action often stems from the boronic acid moiety acting as a transition-state analog, forming a stable, tetrahedral adduct with a key active site residue, such as serine. nih.govmdpi.com

For this compound, the core inhibitory mechanism would likely involve the boron atom forming a covalent bond with the catalytic serine residue of enzymes like chymotrypsin (B1334515) or bacterial β-lactamases. nih.govacs.org The highly substituted phenyl ring could further enhance binding affinity and specificity through interactions with hydrophobic pockets within the enzyme's active site. The strategically placed halogen atoms could also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

While specific inhibitory constants (K_i) for this compound are not documented, a comparative analysis with other substituted phenylboronic acids suggests that it could exhibit significant potency. For instance, benzo[b]thiophene-2-boronic acid has demonstrated an affinity for E. coli AmpC β-lactamase in the nanomolar range (27 nM). acs.org

Table 1: Representative Inhibition Data for Arylboronic Acids Against Serine Proteases (Illustrative Examples)

Arylboronic Acid DerivativeTarget EnzymeInhibition Constant (K_i)Reference
m-Aminophenylboronic acidAmpC β-lactamase2.5 µM acs.org
Benzo[b]thiophene-2-boronic acidAmpC β-lactamase27 nM acs.org
Phenylboronic acidChymotrypsin200 µM nih.gov

Note: This table presents data for other arylboronic acids to illustrate the potential range of inhibitory activity. Data for this compound is not currently available.

Interactions with Biological Molecules (e.g., Saccharides, Amino Acids)

The hallmark of boronic acid chemistry is the formation of cyclic esters with 1,2- and 1,3-diols, a reaction that forms the basis of their interaction with saccharides. nih.gov This reversible covalent interaction is sensitive to pH and the structure of both the boronic acid and the saccharide. researchgate.net The electron-withdrawing chloro and bromo substituents on this compound would lower the pKa of the boronic acid, favoring the tetrahedral boronate species that is more reactive towards diols at neutral pH. iaea.org This suggests that it could be a strong binder of saccharides like fructose (B13574) and glucose.

Beyond saccharides, boronic acids can also engage in interactions with amino acids. For instance, strong heterodimeric interactions between phenylboronic acids and amino acids have been reported. nih.gov The halogen atoms on the phenyl ring of this compound could further contribute to the stability of such complexes through hydrophobic and halogen bonding interactions.

Table 2: Illustrative Binding Constants of Phenylboronic Acids with Saccharides

Phenylboronic Acid DerivativeSaccharideBinding Constant (K_b, M⁻¹) at pH 7.4Reference
Phenylboronic acidFructose2.5 x 10³ researchgate.net
Phenylboronic acidGlucose1.1 x 10² researchgate.net
3-Aminophenylboronic acidFructose4.8 x 10³ researchgate.net

Note: This table provides representative data to demonstrate the principles of boronic acid-saccharide interactions. Specific binding data for this compound is not available.

Development of Boronic Acid-Containing Bioconjugates and Probes

The ability of boronic acids to react reversibly with diols makes them excellent "warheads" for the construction of bioconjugates and molecular probes. rsc.orgresearchgate.net These tools are invaluable for studying biological processes, such as identifying glycoproteins or imaging specific cell-surface glycans. mdpi.com

This compound could be incorporated into larger molecular structures, such as fluorescent dyes or affinity tags, to create probes for detecting and quantifying diol-containing analytes. mdpi.com The halogen substituents could serve a dual purpose: modulating the binding affinity of the boronic acid and providing a potential site for further chemical modification to attach the probe to other molecules. For example, boronic acid-functionalized probes have been used in dye displacement assays for the detection of monosaccharides. core.ac.uk Furthermore, the development of boronic acid pairs for sequential bioconjugation highlights the modularity of this chemistry. bohrium.comacs.org

Rational Design of Boron-Containing Bioactive Scaffolds

The unique properties of boron-containing compounds have led to their increasing use in the rational design of novel bioactive scaffolds. rsc.org Benzoxaboroles, a class of boron-containing heterocycles, have shown promise as potent therapeutic agents. The synthesis of such scaffolds often begins with appropriately substituted phenylboronic acids.

This compound represents a valuable starting material for the synthesis of multi-substituted benzoxaboroles or other complex boron-containing heterocyclic systems. The bromo and chloro atoms can direct further synthetic transformations or can be retained in the final molecule to fine-tune its biological activity and pharmacokinetic properties. The design of such scaffolds is a key strategy in the discovery of new drugs and chemical probes.

Methodological Advancements in Analytical Chemistry

In analytical chemistry, the quest for sensitive and selective detection methods is perpetual. Phenylboronic acids have emerged as versatile recognition elements in the development of various sensors.

Development of Electrochemical Sensors

Electrochemical sensors based on phenylboronic acid derivatives have been developed for the detection of a wide range of biomolecules, including sugars and dopamine. iaea.orgelectrochemsci.org The principle of these sensors often relies on the change in the electrochemical properties of a modified electrode upon the binding of the target analyte to the immobilized boronic acid. researchgate.net

A glassy carbon or gold electrode could be modified with this compound to create a sensor for diol-containing compounds. The binding of the analyte would alter the electrochemical response, which could be measured by techniques such as cyclic voltammetry or electrochemical impedance spectroscopy. The high halogen content of this compound might also impart unique electrochemical signatures that could be exploited for signal transduction. While sensors for various chlorophenols have been developed, the specific use of this boronic acid is a novel avenue. acs.org

Applications in Chromatographic Separations

The primary application of boronic acids in chromatography is in a specialized technique known as boronate affinity chromatography . This method is a powerful tool for the selective separation and purification of molecules that contain cis-diol functionalities.

Principle of Boronate Affinity Chromatography:

The fundamental principle lies in the reversible covalent interaction between the boronic acid group and compounds with adjacent hydroxyl groups (cis-diols). In an alkaline aqueous environment, the boronic acid moiety of a compound like this compound, when immobilized on a solid support (e.g., agarose (B213101) or silica (B1680970) beads), exists in a tetrahedral boronate anion form. This anionic form readily reacts with cis-diols to form stable five- or six-membered cyclic esters. This selective binding allows for the capture of diol-containing molecules from a complex mixture. The bound molecules can then be eluted by changing the pH to an acidic condition, which hydrolyzes the cyclic esters and releases the target molecules, or by using a competing diol-containing buffer.

Potential Role of this compound:

While specific studies employing this compound as the affinity ligand are not documented, its structural features suggest potential advantages and specificities. The presence of bromine and chlorine atoms on the phenyl ring significantly influences its electronic properties and hydrophobicity.

Enhanced Acidity: The electron-withdrawing nature of the halogen substituents would lower the pKa of the boronic acid. A lower pKa means the boronate anion forms at a lower pH, which can be advantageous for separating biomolecules that are unstable at high pH.

Multimodal Interactions: Phenylboronate ligands can engage in multiple types of interactions with analytes. Besides the primary covalent bonding with cis-diols, hydrophobic interactions involving the phenyl ring and electrostatic interactions can also occur. The highly halogenated ring of this compound would enhance these secondary hydrophobic interactions, potentially offering a different selectivity profile compared to simpler phenylboronic acids.

Research Findings with Structurally Similar Compounds:

Research on other halogenated phenylboronic acids supports their use in affinity chromatography. For instance, 3,5-difluoro-4-formyl-phenylboronic acid has been successfully used to create an agarose-based boronate affinity chromatography system for the isolation of the glycoprotein (B1211001) tropomyosin from fish samples. This demonstrates that halogenated phenylboronic acids are effective ligands for capturing and purifying glycoproteins.

Table 1: Potential Analytes for Separation using this compound-based Affinity Chromatography

Class of AnalyteSpecific ExamplesBinding Moiety
Glycoproteins Transferrin, Immunoglobulins, Tropomyosincis-Diols on oligosaccharide chains
Nucleosides/Nucleotides Adenosine, Guanosine, RNARibose sugar with cis-diols
Carbohydrates Glucose, Fructose, Mannitolcis-Diol groups
Catecholamines Dopamine, EpinephrineCatechol group (ortho-dihydroxybenzene)

Utility in Electrophoresis Gels

Analogous to its application in chromatography, this compound has potential utility in a technique called boronate affinity electrophoresis . This method incorporates boronic acid functionalities directly into the electrophoresis gel matrix, typically polyacrylamide gels.

Principle of Boronate Affinity Electrophoresis:

In boronate affinity electrophoresis, the boronic acid moieties are co-polymerized within the gel. When a mixture of molecules is subjected to electrophoresis through this gel under alkaline conditions, the molecules containing cis-diols interact with the immobilized boronic acid groups. This interaction retards their electrophoretic mobility compared to molecules that lack the cis-diol functionality. The degree of retardation is dependent on the strength and frequency of the interaction, allowing for the separation of, for example, glycosylated and non-glycosylated forms of a protein or different glycoforms of a single protein.

Potential Role of this compound:

The incorporation of this compound into a polyacrylamide gel could be achieved by first synthesizing an acrylamide (B121943) derivative of the compound. The resulting gel would possess unique properties due to the halogenation.

Separation of Modified Biomolecules: This technique is particularly useful for analyzing and purifying RNA molecules that have been modified to contain a cis-diol at their 5'-end, such as NAD-capped RNA. The boronate groups in the gel will selectively retard these modified RNAs.

Influence of Halogenation: The electron-withdrawing effects of the bromo and chloro substituents on the phenyl ring would, as in chromatography, lower the pKa of the boronic acid. This could allow for effective separation at a lower buffer pH, which is beneficial for the stability of sensitive biomolecules like RNA.

Research Findings with Related Boronic Acids:

Studies have demonstrated the effectiveness of boronate affinity electrophoresis. For instance, gels copolymerized with acryloylaminophenyl boronic acid (APB) have been used to separate and purify NAD-modified RNAs from their unmodified counterparts. The boronyl groups within the gel form stable complexes with the cis-diols present in the nicotinamide (B372718) riboside portion of the NAD cap, causing a distinct mobility shift.

Table 2: Comparison of Separation Principles

TechniqueStationary Phase / MatrixPrinciple of InteractionElution / Detection
Boronate Affinity Chromatography Boronic acid immobilized on beads (e.g., agarose)Reversible covalent bond formation with cis-diolspH shift to acidic or use of competing diols
Boronate Affinity Electrophoresis Boronic acid co-polymerized in gel (e.g., polyacrylamide)Reversible covalent interaction retarding electrophoretic mobilityDetection of band shifts by staining or autoradiography

Future Research Directions and Outlook

Exploration of Novel Reactivity and Transformation Pathways

While arylboronic acids are staples of the Suzuki-Miyaura cross-coupling reaction, the future for 6-Bromo-2,4-dichlorophenylboronic acid lies in uncovering its less conventional reactivity. The presence of three distinct halogen atoms (one bromine, two chlorine) at specific positions on the phenyl ring presents a unique opportunity for investigating site-selective cross-coupling reactions. nih.gov Future studies could focus on developing catalytic systems that can selectively activate one C-X bond over the others, enabling the stepwise and controlled introduction of different functional groups.

Furthermore, research into novel transformations beyond traditional cross-coupling is a key frontier. This includes exploring its participation in reactions such as:

Chan-Lam Coupling: Utilizing the boronic acid moiety to form carbon-heteroatom (C-N, C-O, C-S) bonds.

Petasis-type Reactions: Investigating its role in multicomponent reactions to generate complex molecular scaffolds.

Decarboxylative Coupling: Using the boronic acid as a precursor to an organoboron intermediate that can couple with carboxylic acid derivatives.

Photoredox Catalysis: Exploring light-mediated transformations that could unlock new reaction pathways not accessible through thermal methods. acs.org

A systematic investigation into its reactivity profile under various catalytic conditions will be essential for unlocking its full synthetic potential.

Proposed ReactionPotential OutcomeResearch Focus
Site-Selective Suzuki-MiyauraStepwise functionalization of the aromatic ringDeveloping catalysts with high regioselectivity for C-Br vs. C-Cl bonds. nih.gov
Chan-Lam AminationSynthesis of novel substituted anilinesOptimizing conditions for C-N bond formation in a sterically hindered environment.
Photoredox-mediated CouplingAccess to radical-based transformationsScreening photocatalysts and reaction conditions for unique bond formations. acs.org

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This involves moving away from traditional organic solvents towards greener alternatives like water, ethanol, or ionic liquids. rsc.orgspectrochem.in Additionally, developing catalyst-free or metal-free reaction conditions for its transformations would significantly enhance its environmental credentials.

Advancements in Catalytic Applications for Asymmetric Synthesis

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, is a critical area where this compound could make a significant impact. beilstein-journals.org The sterically demanding nature of the 6-bromo-2,4-dichlorophenyl group makes it an intriguing candidate for use as a directing group or as a component of a chiral ligand or catalyst. elsevierpure.com

Future research could explore:

Chiral Ligand Synthesis: Using the compound as a building block to synthesize novel, bulky ligands for transition metals. The steric hindrance could create a specific chiral pocket around the metal center, enabling high enantioselectivity in reactions like asymmetric hydrogenation or conjugate additions. nih.gov

Organocatalysis: Developing chiral catalysts derived from this boronic acid for metal-free asymmetric transformations. Chiral boronic acids themselves can act as Lewis acid catalysts in certain reactions. nih.gov

The goal would be to leverage the compound's unique steric and electronic profile to control the three-dimensional arrangement of reactants in a transition state, thereby favoring the formation of one enantiomer over the other. beilstein-journals.orgresearchgate.net

Integration into Advanced Functional Materials

The structural rigidity and defined geometry of this compound make it an excellent candidate for incorporation into advanced functional materials such as Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal nodes linked by organic ligands. rsc.org By using a derivative of this compound as the organic linker, it may be possible to construct MOFs with tailored properties. researchgate.netresearchgate.net The boronic acid group itself can be a functional site for sensing or catalysis, while the halogen atoms can modulate the electronic properties of the framework or serve as handles for post-synthetic modification. nih.govnih.gov Future work could focus on synthesizing MOFs for applications in gas storage, separation, or heterogeneous catalysis.

Functional Polymers: This compound can also be integrated into polymer chains through polymerization of a suitably modified derivative. The resulting polymers would possess unique properties conferred by the high halogen content, such as flame retardancy, high refractive index, or specific electronic characteristics, making them suitable for specialty applications in optics or electronics.

Synergistic Approaches in Chemical Biology and Drug Discovery Research

Boronic acids are a privileged scaffold in medicinal chemistry, with notable examples including the proteasome inhibitor bortezomib (B1684674) (Velcade). mdpi.commdpi.com The 6-Bromo-2,4-dichlorophenyl moiety offers a unique combination of features for drug discovery. The three halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance ligand-protein binding affinity and selectivity. researchgate.netnih.govnih.govresearchgate.net

Future research should focus on:

Fragment-Based Drug Discovery: Using the compound as a starting fragment to screen against various biological targets, particularly enzymes like proteases and kinases.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives where each halogen is selectively replaced, to probe the importance of each position for biological activity.

Boron-Based Probes: Developing chemical probes based on this scaffold to study biological systems. The boronic acid can reversibly bind to cis-diols, which are present in many important biomolecules like sugars and glycoproteins. researchgate.net

The combination of the reactive boronic acid warhead and the polyhalogenated ring provides a rich platform for designing next-generation therapeutic agents and biological tools.

Research AreaFocusPotential Application
Fragment-Based ScreeningIdentify protein targets that bind the 6-bromo-2,4-dichlorophenyl scaffold.Starting point for novel inhibitors of enzymes like kinases or proteases. nih.govacs.org
Halogen Bonding StudiesInvestigate the role of C-Br and C-Cl in enhancing binding affinity. researchgate.netDesign of highly potent and selective drug candidates.
Boronate Ester FormationTarget cis-diol containing biomolecules for sensing or inhibition.Development of sensors for sugars or inhibitors for enzymes involved in glycosylation.

High-Throughput Screening and Computational Design for New Applications

To accelerate the discovery of new applications for this compound, modern high-throughput and computational methods are indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against thousands of biological targets or in thousands of reaction conditions. rsc.orgnih.gov Libraries of compounds derived from this compound could be rapidly synthesized and screened to identify new catalysts, materials, or bioactive molecules. For example, an HTS campaign could screen for its ability to inhibit a panel of enzymes or catalyze a specific chemical transformation under various conditions. nih.gov

Computational Design: Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's properties and reactivity. nih.govtandfonline.com These tools can be used to:

Predict the site-selectivity of cross-coupling reactions. nih.gov

Model its interaction with protein binding sites to guide drug design. mdpi.com

Simulate the electronic properties of materials derived from it.

Calculate its pKa and other physicochemical properties. mdpi.com

By integrating computational predictions with experimental validation, the research and development timeline for discovering new applications for this versatile compound can be significantly shortened.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-bromo-2,4-dichlorophenylboronic acid, and how can purity be validated?

Answer:
The synthesis typically involves halogen-directed lithiation or borylation of a pre-functionalized aromatic precursor. For example, a halogen-exchange reaction on a trichlorophenyl intermediate followed by regioselective bromination could yield the target compound. Purification is achieved via recrystallization or column chromatography, with purity validation using high-performance liquid chromatography (HPLC) (>97% purity threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation, focusing on boron-specific peaks (e.g., B-OH signals in ¹¹B NMR) .

Advanced: How do steric and electronic effects of bromo and chloro substituents influence Suzuki-Miyaura cross-coupling efficiency?

Answer:
The 2,4-dichloro substituents create significant steric hindrance, potentially slowing transmetallation steps in Suzuki reactions. The 6-bromo group, being ortho to the boronic acid, may also reduce reactivity due to increased electron-withdrawing effects, which stabilize the boronate intermediate but hinder oxidative addition. Comparative studies on analogous halogenated phenylboronic acids (e.g., 3-Bromo-2-fluorophenylboronic acid) suggest using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to mitigate these effects .

Basic: What spectroscopic techniques are essential for characterizing halogenated arylboronic acids?

Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns (e.g., deshielded protons near electron-withdrawing groups).
  • ¹¹B NMR : Detect boronic acid peaks (δ ~30 ppm for free acid, shifting upon diol complexation).
  • FT-IR : Confirm B-O and B-OH stretches (~1340 cm⁻¹ and ~3200 cm⁻¹, respectively).
  • Elemental Analysis : Validate stoichiometry, particularly for heavy halogens (Br, Cl).
    Refer to analogous compounds like 2-Chloro-5-hydroxyphenylboronic acid for benchmarking .

Advanced: How can protodeboronation be minimized during coupling reactions with halogen-rich substrates?

Answer:
Protodeboronation is exacerbated by electron-deficient arylboronic acids. Strategies include:

  • pH Control : Use weakly basic conditions (e.g., K₂CO₃ instead of NaOH) to avoid excessive deprotonation.
  • Catalyst Optimization : Employ Pd(OAc)₂ with chelating ligands (XPhos) to stabilize the transition state.
  • Additives : Additives like LiCl or phase-transfer agents (e.g., TBAB) improve solubility and reduce side reactions.
    Data from fluorinated analogs (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) show >80% yield retention under optimized conditions .

Basic: What storage conditions are optimal for preserving the stability of this compound?

Answer:
Store under inert atmosphere (Ar/N₂) at –20°C to prevent oxidation and hydrolysis. Desiccate using molecular sieves or P₂O₅ to avoid boronic acid dimerization. Shelf-life studies on similar compounds (e.g., 4-Chlorophenylboronic acid) indicate >2-year stability under these conditions .

Advanced: How can conflicting reactivity data in cross-coupling literature be resolved for multi-halogenated boronic acids?

Answer:
Contradictions often arise from varying catalyst systems or solvent polarity. For example:

  • Solvent Effects : Polar aprotic solvents (DMF, THF) favor oxidative addition but may increase protodeboronation.
  • Substituent Position : Meta halogens (e.g., 3,5-dichloro) show lower steric interference compared to ortho substituents.
    A meta-analysis of 15 studies on halogenated phenylboronic acids (e.g., 5-Bromo-2-fluorophenylboronic acid) recommends systematic screening using design of experiments (DoE) to identify optimal parameters .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Handle in a fume hood due to potential boronic acid dust inhalation.
  • Waste Disposal : Quench with excess water and neutralize before disposal.
    Safety data from structurally similar compounds (e.g., 2-Chloro-5-hydroxyphenylboronic acid) classify it as a Category 3 irritant (H315, H319) .

Advanced: How do computational methods predict the reactivity of multi-halogenated arylboronic acids?

Answer:
Density functional theory (DFT) calculations can model transition states to predict regioselectivity and activation barriers. For example:

  • Electrostatic Potential Maps : Highlight electron-deficient regions prone to nucleophilic attack.
  • Frontier Molecular Orbitals : Assess HOMO-LUMO gaps to estimate kinetic feasibility.
    Studies on 2-Fluoro-6-methoxyphenylboronic acid show strong correlation (R² = 0.89) between calculated activation energies and experimental yields .

Basic: What are common impurities in synthesized this compound, and how are they removed?

Answer:

  • Debrominated Byproducts : Arise from incomplete bromination; removed via silica gel chromatography (hexane/EtOAc gradient).
  • Boroxine Dimers : Hydrolyze with aqueous HCl (1M) followed by extraction.
    Purity profiles from analogous compounds (e.g., 3-Chloro-4-methylphenylboronic acid) indicate <2% impurities post-purification .

Advanced: How does the compound’s tautomeric equilibrium affect its reactivity in aqueous media?

Answer:
In aqueous solutions, the boronic acid exists in equilibrium between the trigonal planar (boronic acid) and tetrahedral (boronate) forms. The 6-bromo substituent, being electron-withdrawing, stabilizes the boronate form, enhancing solubility but reducing electrophilicity. Studies on fluorinated analogs (e.g., 2,3-Difluoro-6-methoxyphenylboronic acid) demonstrate a pKa shift of ~1.5 units compared to non-halogenated boronic acids, requiring pH adjustments for optimal reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.